Cas no 1361519-22-3 (2-Chloro-3-(3,4,5-trichlorophenyl)pyridine-5-methanol)

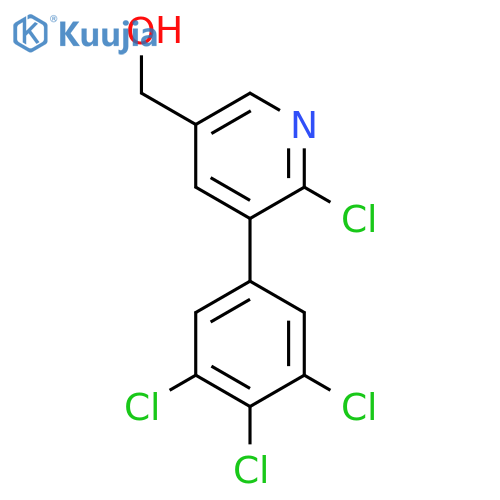

1361519-22-3 structure

商品名:2-Chloro-3-(3,4,5-trichlorophenyl)pyridine-5-methanol

CAS番号:1361519-22-3

MF:C12H7Cl4NO

メガワット:323.002079248428

CID:4968103

2-Chloro-3-(3,4,5-trichlorophenyl)pyridine-5-methanol 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-3-(3,4,5-trichlorophenyl)pyridine-5-methanol

-

- インチ: 1S/C12H7Cl4NO/c13-9-2-7(3-10(14)11(9)15)8-1-6(5-18)4-17-12(8)16/h1-4,18H,5H2

- InChIKey: BEVUNKYNJOBYHB-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=CC(=CN=1)CO)C1C=C(C(=C(C=1)Cl)Cl)Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 269

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 33.1

2-Chloro-3-(3,4,5-trichlorophenyl)pyridine-5-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013029602-1g |

2-Chloro-3-(3,4,5-trichlorophenyl)pyridine-5-methanol |

1361519-22-3 | 97% | 1g |

1,534.70 USD | 2021-06-22 | |

| Alichem | A013029602-250mg |

2-Chloro-3-(3,4,5-trichlorophenyl)pyridine-5-methanol |

1361519-22-3 | 97% | 250mg |

470.40 USD | 2021-06-22 | |

| Alichem | A013029602-500mg |

2-Chloro-3-(3,4,5-trichlorophenyl)pyridine-5-methanol |

1361519-22-3 | 97% | 500mg |

863.90 USD | 2021-06-22 |

2-Chloro-3-(3,4,5-trichlorophenyl)pyridine-5-methanol 関連文献

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

1361519-22-3 (2-Chloro-3-(3,4,5-trichlorophenyl)pyridine-5-methanol) 関連製品

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量